2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H16Cl2N2O4 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0487124 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated various methods for synthesizing and analyzing compounds structurally related to "2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate." For instance, studies have focused on the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones, leading to the synthesis of methoxy- and cyano- derivatives with subsequent ring contraction to produce compounds like methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock et al., 1972). Additionally, the synthesis of novel benzodifuranyl and related compounds derived from visnaginone and khellinone has been reported, showcasing the diverse synthetic routes and applications of pyrimidine derivatives (Abu‐Hashem et al., 2020).
Applications in Chemical Synthesis
These compounds have been utilized as intermediates in the synthesis of a wide range of chemical entities. For example, the development of antimicrobial agents from pyrimidine derivatives showcases the utility of these compounds in creating potent antibacterial and antiviral agents. This is evident in the synthesis and evaluation of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, which have shown significant antibacterial properties (Cieplik et al., 2008). Moreover, the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines illustrates their potential in antiviral research, particularly against retroviruses (Hocková et al., 2003).
Chemical Structure and Analysis
Structural analysis and confirmation of these compounds are critical for understanding their chemical behavior and potential applications. X-ray crystallography has been extensively used to confirm the structure of various pyrimidine derivatives, providing insights into their conformation, bonding, and interactions. For instance, the study on 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its analogs revealed detailed structural information through hydrogen-bonded sheet formations, underscoring the importance of structural analysis in chemical research (Trilleras et al., 2009).
Properties
IUPAC Name |
2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O4/c1-8-11(14(20)23-7-6-22-2)13(19-15(21)18-8)12-9(16)4-3-5-10(12)17/h3-5,13H,6-7H2,1-2H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNGDIDBECQPGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC=C2Cl)Cl)C(=O)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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